Cas no 953735-66-5 (8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline)

953735-66-5 structure
Nome do Produto:8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
N.o CAS:953735-66-5
MF:C10H11F2NO
MW:199.197249650955
CID:4667132
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline Propriedades químicas e físicas
Nomes e Identificadores
-
- 8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline
- Quinoline, 8-(difluoromethoxy)-1,2,3,4-tetrahydro-
-
- Inchi: 1S/C10H11F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5,10,13H,2,4,6H2
- Chave InChI: HJNVCPDINIURFY-UHFFFAOYSA-N
- SMILES: N1C2=C(C=CC=C2OC(F)F)CCC1
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-52344-0.5g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95.0% | 0.5g |
$480.0 | 2025-02-20 | |
TRC | D591380-100mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 100mg |
$ 250.00 | 2022-06-05 | ||
Enamine | EN300-52344-0.25g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95.0% | 0.25g |
$289.0 | 2025-02-20 | |
Enamine | EN300-52344-0.1g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95.0% | 0.1g |
$202.0 | 2025-02-20 | |
Ambeed | A1111539-1g |
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 1g |
$614.0 | 2024-04-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077357-1g |
8-(Difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 1g |
¥4598.0 | 2024-04-17 | |
1PlusChem | 1P019X2B-50mg |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 50mg |
$216.00 | 2025-03-04 | |
A2B Chem LLC | AV41571-2.5g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 2.5g |
$1301.00 | 2024-07-18 | |
A2B Chem LLC | AV41571-1g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95% | 1g |
$682.00 | 2024-07-18 | |
Enamine | EN300-52344-2.5g |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline |
953735-66-5 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 |
8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline Literatura Relacionada
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
953735-66-5 (8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline) Produtos relacionados
- 2248304-28-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 8-thiabicyclo[3.2.1]octane-3-carboxylate)
- 1932115-79-1((1S)-1-(2-methoxy-6-methylphenyl)ethan-1-ol)
- 1219912-26-1(2-(4-methoxyphenyl)-1-{4-5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-ylpiperazin-1-yl}ethan-1-one)
- 1896262-20-6(1-(2-methoxy-6-methylphenyl)propan-2-ol)
- 1891389-56-2(methyl 2-(3-chloro-2-hydroxyphenyl)-2-hydroxyacetate)
- 854467-92-8(4-(2-hydroxy-4-methoxyphenyl)butan-2-one)
- 2229002-80-4(1-(2-methyl-6-nitrophenyl)methylcyclopropane-1-carboxylic acid)
- 2227915-67-3((2S)-4-{imidazo1,2-apyridin-2-yl}butan-2-ol)
- 911109-15-4(Methyl 8-methoxyquinoline-3-carboxylate)
- 1246817-28-6(Des-N-(methoxycarbonyl)-L-tert-leucine Atazanavir-d5 Trihydrochloride)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:953735-66-5)8-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline

Pureza:99%/99%
Quantidade:1g/5g
Preço ($):553.0/1107.0